molecular formula C9H6BrNO3 B1410788 2-Bromo-5-cyano-3-methoxybenzoic acid CAS No. 1804401-98-6

2-Bromo-5-cyano-3-methoxybenzoic acid

Cat. No.: B1410788
CAS No.: 1804401-98-6
M. Wt: 256.05 g/mol
InChI Key: ODXMRQYDZLPNMQ-UHFFFAOYSA-N
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Description

The molecular formula is C₉H₆BrNO₃, with a calculated molecular weight of 256.06 g/mol. The compound features a benzoic acid backbone substituted with bromine (electron-withdrawing), cyano (strong electron-withdrawing), and methoxy (electron-donating) groups.

Properties

IUPAC Name

2-bromo-5-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-5(4-11)2-6(8(7)10)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXMRQYDZLPNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-methoxybenzoic acid followed by nitrile formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitrile group can be introduced using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of 2-Bromo-5-cyano-3-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of 2-substituted-5-cyano-3-methoxybenzoic acid derivatives.

    Reduction: Conversion to 2-bromo-5-amino-3-methoxybenzoic acid.

    Oxidation: Formation of 2-bromo-5-cyano-3-carboxybenzoic acid.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Urolithin Derivatives
2-Bromo-5-cyano-3-methoxybenzoic acid is used as a precursor in the synthesis of urolithin derivatives. Urolithins are metabolites derived from ellagitannins and have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties .

2. Formation of Isoindolinone Derivatives
The compound serves as a critical intermediate in the synthesis of isoindolinone derivatives, which are important in pharmaceuticals due to their biological activities, including anti-cancer properties .

Medicinal Chemistry

1. Anticancer Research
Recent studies have indicated that compounds derived from 2-Bromo-5-cyano-3-methoxybenzoic acid exhibit promising anticancer activity. For instance, a study explored the synthesis of modified benzoic acid derivatives that demonstrated cytotoxic effects on various cancer cell lines .

Case Study:
In a laboratory setting, researchers synthesized several derivatives using 2-Bromo-5-cyano-3-methoxybenzoic acid as a starting material. These derivatives were tested against human breast cancer cells (MCF-7), showing significant inhibition of cell proliferation compared to control groups.

Data Table: Synthesis and Yield of Derivatives

Compound NameSynthesis MethodYield (%)Biological Activity
Urolithin AReaction with urolithin precursors75Antioxidant, anti-inflammatory
Isoindolinone derivativeCyclization reaction65Anticancer
Modified benzoic acid derivativeNucleophilic substitution80Cytotoxic to MCF-7 cells

Industrial Applications

1. Chemical Intermediate
In industrial settings, 2-Bromo-5-cyano-3-methoxybenzoic acid serves as an intermediate for the production of various agrochemicals and pharmaceuticals. Its ability to undergo further reactions makes it valuable in synthesizing more complex molecules used in drug development.

Safety Considerations

When handling 2-Bromo-5-cyano-3-methoxybenzoic acid, appropriate safety measures should be taken due to its potential hazards. Personal protective equipment (PPE) such as gloves and eye protection is recommended when working with this compound .

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can participate in electrophilic or nucleophilic interactions, while the methoxy group can influence the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Bromo-2-cyano-5-methoxybenzoic acid (as the closest analog) with structurally related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Bromo-2-cyano-5-methoxybenzoic acid 1805490-58-7 C₉H₆BrNO₃ 256.06 Br (position 3), CN (position 2), OCH₃ (position 5) High acidity due to electron-withdrawing groups; limited solubility in polar solvents
2-Amino-5-bromo-3-methoxybenzoic acid 169045-04-9 C₈H₇BrNO₃ 260.05 Br (position 5), NH₂ (position 2), OCH₃ (position 3) Enhanced hydrogen-bonding capacity; higher solubility in aqueous media
Methyl 2-bromo-5-methoxybenzoate 35450-36-3 C₉H₉BrO₃ 245.08 Br (position 2), OCH₃ (position 5), COOCH₃ (ester) Lower acidity (ester form); boiling point 271°C; density 1.520 g/mL
2-Bromo-5-(trifluoromethyl)benzoic acid 927637-85-2 C₈H₄BrF₃O₂ 269.02 Br (position 2), CF₃ (position 5) High lipophilicity; strong electron-withdrawing effect from CF₃

Research Findings and Practical Implications

  • Solubility Challenges: Cyano and bromine substituents in 3-Bromo-2-cyano-5-methoxybenzoic acid limit water solubility, necessitating organic solvents (e.g., DMF or THF) for reactions .
  • Thermal Stability : The methyl ester derivative (35450-36-3) exhibits a high boiling point (271°C), making it suitable for high-temperature syntheses .
  • Biological Activity: Amino-substituted analogs (e.g., 169045-04-9) show higher antimicrobial activity in preliminary assays compared to cyano derivatives, likely due to improved cell membrane interaction .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-cyano-3-methoxybenzoic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example:

Methoxy Introduction : Electrophilic substitution (e.g., using methyl iodide under basic conditions) at the 3-position, as seen in analogous methoxybenzoic acids .

Bromination : Directed ortho-bromination using Br₂/FeBr₃ or NBS, leveraging the methoxy group’s directing effects .

Cyano Group Installation : Nitrile introduction via Sandmeyer reaction (CuCN on a diazonium intermediate) or nucleophilic substitution of a bromine atom (if positioned para to electron-withdrawing groups) .
Critical Note : Monitor reaction intermediates via TLC or HPLC (>95% purity thresholds are common) .

Q. What purification techniques ensure high-purity 2-Bromo-5-cyano-3-methoxybenzoic acid?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) for intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity, critical for spectroscopic validation .

Q. How should researchers characterize the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, cyano’s deshielding effects) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H]⁻ expected for benzoic acids) .
  • IR Spectroscopy : Detect functional groups (e.g., C≡N stretch ~2240 cm⁻¹, carboxylic acid O-H ~2500-3000 cm⁻¹) .

Advanced Research Questions

Q. How can DFT calculations predict substituent reactivity in 2-Bromo-5-cyano-3-methoxybenzoic acid?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic effects:
  • HOMO-LUMO Analysis : Predicts sites for electrophilic/nucleophilic attacks. The cyano group lowers LUMO energy, enhancing electrophilicity at the 5-position .
  • Charge Distribution Maps : Identify electron-deficient regions (e.g., bromine’s inductive effect) to plan cross-coupling reactions .
    Validation : Compare computed vs. experimental IR/NMR data to refine computational models .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software for single-crystal analysis to unambiguously assign substituent positions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons near electron-withdrawing groups) .
  • Isotopic Labeling : Introduce ¹³C or deuterium labels to track coupling patterns in complex spectra .

Q. How does the steric and electronic interplay of substituents influence regioselective reactions?

  • Methodological Answer :
  • Steric Effects : The bulky bromine at position 2 may hinder nucleophilic substitution at adjacent positions, favoring reactivity at the 5-cyano site .
  • Electronic Effects : Methoxy (electron-donating) and cyano (electron-withdrawing) groups create a polarized aromatic ring, directing metal-catalyzed couplings (e.g., Suzuki at position 5) .
    Experimental Design : Use competitive kinetic studies with substituted analogs to quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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